

Application Notes and Protocols: Enantioselective Amination Reactions Involving O-Benzoylhydroxylamine

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Compound of Interest

Compound Name: *O-Benzoylhydroxylamine*

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Introduction

Enantioselective amination is a cornerstone of modern synthetic organic chemistry, providing access to chiral amines, which are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and chiral catalysts. The development of efficient and highly selective methods for the introduction of a nitrogen atom into a prochiral substrate is therefore of paramount importance. Among the various electrophilic aminating agents, **O-benzoylhydroxylamine** and its derivatives have emerged as versatile and reliable reagents for this purpose. Their stability, ease of handling, and reactivity in the presence of various catalytic systems make them ideal candidates for the development of robust amination protocols.^[1]

These application notes provide detailed protocols and comparative data for two key types of enantioselective amination reactions utilizing **O-benzoylhydroxylamine** derivatives: the copper-catalyzed α -amination of β -keto esters and the copper-hydride catalyzed hydroamination of alkenes.

Copper-Catalyzed Enantioselective α -Amination of β -Keto Esters

The asymmetric α -amination of 1,3-dicarbonyl compounds is a direct and efficient method for constructing chiral α -amino carbonyl compounds bearing a quaternary stereocenter. The use of a chiral N,N'-dioxide-copper(I) complex has been shown to be highly effective in catalyzing the reaction between β -keto esters and an electrophilic nitrogen source, affording the desired products in high yields and excellent enantioselectivities.^[2]^[3] While the specific examples highlighted below utilize diethyl azodicarboxylate, the principles and catalytic system are readily adaptable for **O-benzoylhydroxylamine** derivatives.

Quantitative Data Summary

The following table summarizes the results for the asymmetric α -amination of various β -keto esters catalyzed by a chiral N,N'-dioxide-Cu(I) complex.^[2]

Entry	Substrate (β -Keto Ester)	Product	Yield (%) ^[2]	ee (%) ^[2]
1	Ethyl 2-oxocyclopentane carboxylate	Ethyl 1-amino-2-oxocyclopentane carboxylate	90	74
2	Ethyl 2-oxocyclohexanecarboxylate	Ethyl 1-amino-2-oxocyclohexanecarboxylate	92	85
3	Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate	Ethyl 2-amino-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate	95	92
4	Ethyl 2-oxo-2-phenylacetate	Ethyl 2-amino-2-oxo-2-phenylacetate	88	88
5	tert-Butyl 2-oxocyclopentane carboxylate	tert-Butyl 1-amino-2-oxocyclopentane carboxylate	91	78
6	Methyl 2-oxocyclopentane carboxylate	Methyl 1-amino-2-oxocyclopentane carboxylate	89	72

Experimental Protocol: General Procedure for the Asymmetric α -Amination of β -Keto Esters

Materials:

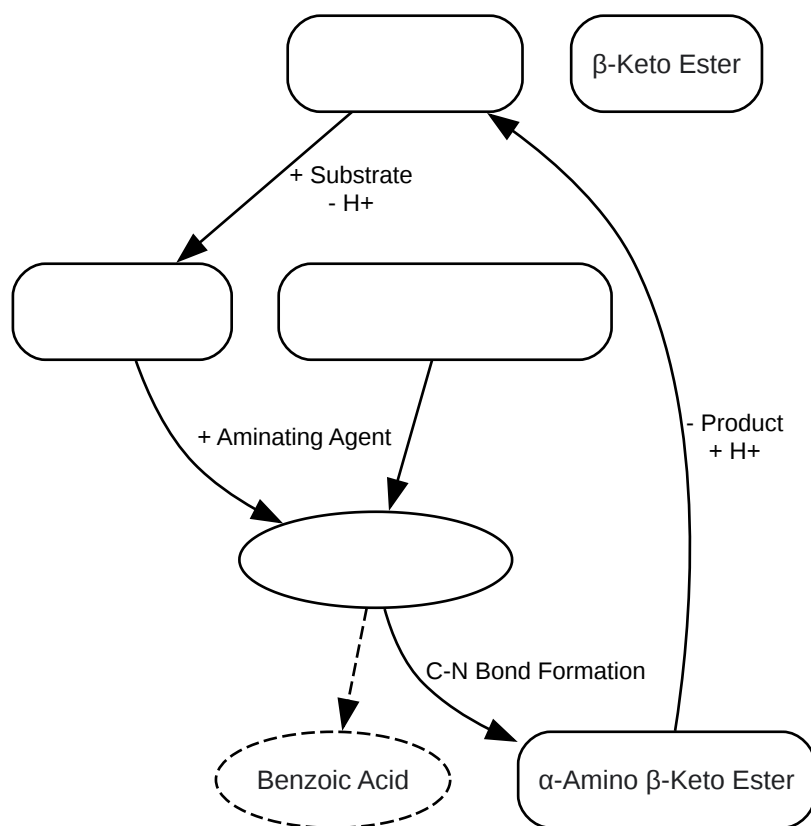
- Chiral N,N'-dioxide ligand (e.g., L-PiEt₂) (0.011 mmol)
- CuOTf·(C₇H₈)_{0.5} (0.01 mmol)

- β -Keto ester (0.2 mmol)
- **O-Benzoylhydroxylamine** or other electrophilic aminating agent (0.24 mmol)
- Dichloromethane (CH_2Cl_2 , anhydrous, 1.0 mL)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a flame-dried Schlenk tube under an inert atmosphere, add the chiral N,N'-dioxide ligand (0.011 mmol) and $\text{CuOTf} \cdot (\text{C}_7\text{H}_8)_{0.5}$ (0.01 mmol).
- Add anhydrous dichloromethane (1.0 mL) and stir the mixture at room temperature for 1 hour to form the catalyst complex.
- Cool the mixture to the desired reaction temperature (e.g., 35 °C).
- Add the β -keto ester (0.2 mmol) to the reaction mixture.
- Add the **O-benzoylhydroxylamine** or other electrophilic aminating agent (0.24 mmol) in one portion.
- Stir the reaction mixture at the specified temperature and monitor the reaction progress by TLC.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to afford the desired α -amino β -keto ester.
- Determine the enantiomeric excess of the product by chiral HPLC analysis.

Catalytic Cycle



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Caption: Proposed catalytic cycle for the copper-catalyzed α-amination of β-keto esters.

Copper-Hydride Catalyzed Enantioselective Hydroamination of Alkenes

The copper-hydride (CuH) catalyzed hydroamination of alkenes is a powerful strategy for the synthesis of chiral amines.[4] This method allows for the direct addition of an amine across a double bond with high regio- and enantioselectivity. **O-Benzoylhydroxylamine** derivatives are excellent electrophilic amine sources for this transformation.[5][6]

Quantitative Data Summary

The following table summarizes the results for the enantioselective hydroamination of various styrenes with N,N-dibenzyl-**O-benzoylhydroxylamine**, catalyzed by a Cu(OAc)₂/(R)-DTBM-SEGPHOS system.[6]

Entry	Alkene	Product	Yield (%) ^[6]	ee (%) ^[6]
1	Styrene	N,N-Dibenzyl-1-phenylethanamine	85	97
2	4-Methylstyrene	N,N-Dibenzyl-1-(p-tolyl)ethanamine	88	96
3	4-Methoxystyrene	N,N-Dibenzyl-1-(4-methoxyphenyl)ethanamine	90	95
4	4-Chlorostyrene	N,N-Dibenzyl-1-(4-chlorophenyl)ethanamine	82	98
5	2-Methylstyrene	N,N-Dibenzyl-1-(o-tolyl)ethanamine	80	94
6	(E)- β -Methylstyrene	N,N-Dibenzyl-1-phenylpropan-2-amine	87	95
7	(Z)- β -Methylstyrene	N,N-Dibenzyl-1-phenylpropan-2-amine	85	96

Experimental Protocol: General Procedure for the Asymmetric Hydroamination of Alkenes

Materials:

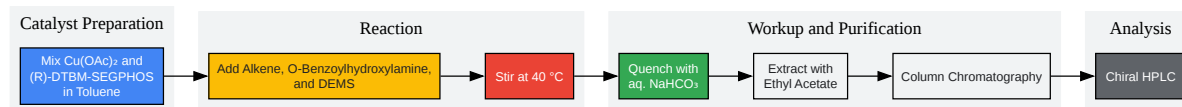
- Cu(OAc)₂ (0.005 mmol)
- (R)-DTBM-SEGPPOS (L5) (0.0055 mmol)

- Alkene (0.5 mmol)
- N,N-Disubstituted-**O-benzoylhydroxylamine** (0.55 mmol)
- Diethoxymethylsilane (DEMS) (1.0 mmol)
- Toluene (anhydrous, 1.0 mL)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a flame-dried Schlenk tube under an inert atmosphere, add $\text{Cu}(\text{OAc})_2$ (0.005 mmol) and (R)-DTBM-SEGPPOS (0.0055 mmol).
- Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes.
- Add the alkene (0.5 mmol) followed by the N,N-disubstituted-**O-benzoylhydroxylamine** (0.55 mmol).
- Add diethoxymethylsilane (DEMS) (1.0 mmol) to the reaction mixture.
- Stir the reaction at the specified temperature (e.g., 40 °C) and monitor its progress by GC or LC-MS.
- Upon completion, quench the reaction with saturated aqueous NaHCO_3 solution.
- Extract the mixture with ethyl acetate (3 x 10 mL).
- Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.
- Determine the enantiomeric excess of the product by chiral HPLC analysis.

Experimental Workflow



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Caption: General experimental workflow for CuH-catalyzed hydroamination of alkenes.

Conclusion

O-Benzoylhydroxylamine is a highly effective electrophilic aminating agent for a range of enantioselective transformations. The protocols detailed herein for the copper-catalyzed α -amination of β -keto esters and the hydroamination of alkenes provide robust and reliable methods for the synthesis of valuable chiral amine building blocks. These reactions exhibit broad substrate scope, high yields, and excellent enantioselectivities, making them valuable tools for both academic research and industrial drug development. The modularity of the catalytic systems allows for fine-tuning of reactivity and selectivity, paving the way for the synthesis of a diverse array of complex nitrogen-containing molecules.

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